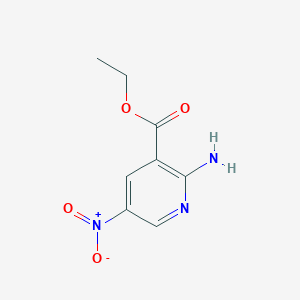

Ethyl 2-amino-5-nitronicotinate

Description

Contextual Significance in Heterocyclic Chemistry Research

The pyridine (B92270) scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. The strategic placement of an amino and a nitro group on this heterocyclic core, as seen in Ethyl 2-amino-5-nitronicotinate, renders the molecule highly valuable for the synthesis of fused heterocyclic systems. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group influence the reactivity of the pyridine ring, enabling a range of chemical transformations.

The presence of these functional groups allows for selective reactions, such as nucleophilic aromatic substitution, reduction of the nitro group to an amino group, and various coupling reactions. These transformations open pathways to a diverse range of substituted pyridines and fused ring systems like pyridopyrimidines, pyridopyrazines, and other complex heterocyclic structures that are of great interest in materials science and medicinal chemistry.

Role as a Key Intermediate in Organic Synthesis and Medicinal Chemistry

This compound serves as a crucial building block for the synthesis of a variety of organic molecules with potential biological activity. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form new heterocyclic rings. The nitro group, upon reduction to an amine, provides another site for functionalization, leading to the creation of di-substituted pyridine derivatives.

For instance, the synthesis of various substituted 5-amino-2-pyridinecarboxylic acids and their derivatives has been explored for their potential as antihypertensive agents. While not directly involving this compound, the methodologies, such as reductive alkylation of related amino-pyridine carboxylates, highlight the potential synthetic utility of this class of compounds in drug discovery. nih.gov Furthermore, the reaction of related compounds like ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate with α-amino ketone oximes to form complex pyridopyrazines demonstrates the versatility of such substituted nitropyridines in generating libraries of compounds for biological screening. nih.gov

The synthesis of various heterocyclic systems often relies on the strategic use of such multifunctional building blocks. For example, the synthesis of imidazo[1,2-a]pyridines has been achieved through the reaction of 2-chloro-5-nitropyridine (B43025) with ethyl 3-arylamino-5-oxo-2,5-dihydroisoxazole-4-carboxylates, showcasing the reactivity of the nitropyridine core in forming fused bicyclic systems. nih.gov

Historical Development of Research on the Compound and its Analogs

The synthesis of substituted pyridines, including aminonitropyridines, has a long history rooted in the development of dyestuffs and pharmaceuticals. Early methods for the synthesis of 2-amino-5-nitropyridine, a key precursor, involved the nitration of 2-aminopyridine (B139424). semanticscholar.org This reaction typically yields a mixture of isomers, with the 5-nitro derivative being a major product. The separation of these isomers has been a subject of study to obtain pure starting materials for further synthesis. orgsyn.org

The synthesis of 2,3-diaminopyridine, which can be conceptually derived from the reduction of a 2-amino-3-nitropyridine, has been achieved through various routes, including the reduction of 2-amino-5-bromo-3-nitropyridine. bldpharm.com These historical methods laid the groundwork for the synthesis of more complex substituted pyridines.

Current Research Landscape and Future Directions

The current research involving this compound and its analogs is primarily focused on its application as a versatile intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. The ability to selectively modify the amino, nitro, and ester functionalities allows for the generation of diverse molecular libraries for high-throughput screening in drug discovery programs.

Future research is likely to explore the use of this compound in the synthesis of targeted therapeutics. For example, the development of inhibitors for specific enzymes or receptors is an active area of research where such tailored heterocyclic scaffolds are highly sought after. The synthesis of complex molecules with potential applications in areas such as anticancer and anti-inflammatory therapies could be a key focus. nih.gov

Furthermore, the exploration of new synthetic methodologies that utilize this compound as a starting material to access novel chemical space is an ongoing endeavor. This includes the development of more efficient and environmentally benign synthetic routes to the compound itself and its derivatives.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-2-15-8(12)6-3-5(11(13)14)4-10-7(6)9/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVHWCFQORHXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383042 | |

| Record name | Ethyl 2-amino-5-nitronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88312-65-6 | |

| Record name | Ethyl 2-amino-5-nitro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88312-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-5-nitronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of Ethyl 2 Amino 5 Nitronicotinate

Functional Group Transformations and Derivatizationsresearchgate.netsioc-journal.cn

The functional groups of ethyl 2-amino-5-nitronicotinate are the primary sites for chemical modifications, enabling the synthesis of a wide array of derivatives.

Reactions Involving the Amino Group

The amino group in the 2-position of the pyridine (B92270) ring is nucleophilic and can participate in several types of reactions.

Acylation and Alkylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. It can also undergo alkylation with alkyl halides.

Diazotization: Treatment with nitrous acid can convert the primary amino group into a diazonium salt. nih.govlibretexts.org This intermediate can then undergo various subsequent reactions.

Cyclization Reactions: The amino group, being a nucleophile, can react with suitable electrophiles to form fused heterocyclic systems. This is a common strategy for synthesizing complex nitrogen-containing ring systems. sioc-journal.cnresearchgate.netorganic-chemistry.org

Reactions Involving the Nitro Group

The nitro group at the 5-position is a strong electron-withdrawing group and can be transformed into other functionalities.

Reduction: The most common reaction of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as metals (e.g., iron, tin, or zinc) in the presence of acid, or through catalytic hydrogenation. masterorganicchemistry.com This transformation is significant as it converts an electron-withdrawing group into an electron-donating group, which can dramatically alter the reactivity of the aromatic ring. masterorganicchemistry.com

Ester Group Modifications

The ethyl ester group can be modified through several standard organic reactions.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-5-nitro-nicotinic acid. This reaction is often a key step in the synthesis of derivatives where the carboxylic acid functionality is required.

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring itself can undergo substitution reactions, although its reactivity is significantly influenced by the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of the amino group (an activating group) and the nitro group (a deactivating group) further complicates the reactivity and regioselectivity of such reactions. uoanbar.edu.iq Electrophilic substitution, if it occurs, is expected to be directed by the activating amino group. rsc.orgrsc.org However, the strongly deactivating nitro group makes these reactions challenging. uoanbar.edu.iq

Nucleophilic Aromatic Substitution: The pyridine ring, particularly with an electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.dethieme-connect.com A leaving group at a suitable position, often activated by the nitro group, can be displaced by a nucleophile. While the amino group is not a typical leaving group, its presence can influence the electronic properties of the ring and its susceptibility to nucleophilic attack. researchgate.netthieme-connect.de

Cyclization and Annulation Reactionsresearchgate.net

This compound is a valuable precursor for the synthesis of more complex heterocyclic structures through cyclization and annulation reactions.

Formation of Fused Heterocyclic Systemsresearchgate.net

The bifunctional nature of this compound, possessing both an amino group and a reactive pyridine ring, makes it an ideal substrate for constructing fused heterocyclic systems. researchgate.netgoogle.com For example, the amino group can react with a suitable reagent to form a new ring fused to the pyridine core. nih.gov Additionally, transformations of the nitro and ester groups can provide handles for further cyclization reactions, leading to a variety of polycyclic aromatic compounds. nih.govchim.itmdpi.com

Cascade Heterocyclization Pathways

The strategic placement of functional groups in this compound and its derivatives makes it a valuable precursor for cascade reactions, leading to the formation of complex heterocyclic systems. A key transformation involves the reductive cyclization of related 5-nitropyridine structures. For instance, the reaction of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate with α-amino ketone oximes initiates a cascade that results in the formation of ethyl (1,2-dihydro-pyrido[3,4-b]pyrazin-7-yl)carbamates. nih.gov This process typically involves the initial reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile, attacking a tethered electrophilic center to construct a new fused ring.

In a related approach, α-amino alcohols can react with a substituted 5-nitropyridine to yield 4-[(2-hydroxyethyl)amino]pyridines. Subsequent oxidation of the alcohol to a ketone, followed by a reductive cyclization step, provides access to the same pyridopyrazine core. nih.gov These pathways highlight how the nitro group, while deactivating the ring to electrophilic attack, is instrumental in facilitating cyclization reactions upon its reduction. The synthesis of various fused heterocycles, such as imidazopyridines and azaindoles, has also been achieved from appropriately substituted nitropyridines, underscoring the versatility of this structural motif in building polycyclic systems. researchgate.net

Reduction and Oxidation Reactions

The nitro group of this compound is the primary site for reduction reactions, a transformation that is often the gateway to further functionalization or cyclization. Standard reducing agents can selectively convert the nitro group to an amino group, yielding Ethyl 2,5-diaminonicotinate. This diamino derivative is a highly valuable intermediate for synthesizing fused heterocyclic structures like imidazopyridines.

The process of reductive cyclization is a powerful application of this transformation. As seen in the synthesis of pyridopyrazines from related compounds, the in situ formation of an amino group from the nitro functionality enables spontaneous intramolecular ring closure. nih.gov

| Starting Material Class | Reaction Type | Key Reagent(s) | Product Class |

| 5-Nitropyridine derivative | Nitro Group Reduction | H₂, Pd/C or SnCl₂ | 5-Aminopyridine derivative |

| 4-[(2-oxoethyl)amino]-5-nitropyridine | Reductive Cyclization | Catalytic Hydrogenation | 1,2-dihydropyrido[3,4-b]pyrazine |

Oxidation reactions of this compound are less common but can be directed at the pyridine ring nitrogen to form the corresponding N-oxide. However, the presence of the electron-withdrawing nitro and ester groups can make this transformation more challenging compared to unsubstituted pyridine.

Metal-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

The structure of this compound contains functionalities amenable to metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. While specific examples utilizing this exact molecule are not extensively documented, its core structure suggests high potential for such transformations. The amino group can serve as a nucleophile in copper- or palladium-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig or Ullmann coupling) to form diarylamines.

Furthermore, should the pyridine ring bear a halogen atom, it could readily participate in a variety of coupling reactions. For instance, a halo-derivative of this compound could undergo:

Suzuki Coupling: with boronic acids to form C-C bonds.

Sonogashira Coupling: with terminal alkynes, a reaction that can proceed even without palladium under certain copper-catalyzed conditions. nih.gov

Heck Coupling: with alkenes to introduce vinyl groups.

Ullmann Coupling: Copper-catalyzed reactions are particularly effective for forming C-N, C-O, and C-S bonds on aryl halides, often accelerated by ligands such as L-proline or N,N-dimethylglycine, allowing reactions to proceed under milder conditions. nih.gov

A novel copper-catalyzed dehydrogenative cross-coupling reaction has been developed for N-aryl α-amino acid esters, reacting them with nitroalkanes to form β-nitro α-amino acid esters. researchgate.net This demonstrates the utility of copper catalysis in forming new C-C bonds adjacent to both amino and nitro functionalities, suggesting potential for analogous reactivity. researchgate.net

| Potential Coupling Site | Coupling Reaction Type | Catalyst/Ligand System (Example) | Potential Product |

| Amino Group (-NH₂) | Ullmann C-N Coupling | CuI / L-proline | N-Aryl-2-amino-5-nitronicotinate |

| Pyridine Ring (if halogenated) | Suzuki Coupling | Pd(PPh₃)₄ / Base | Aryl-substituted nicotinate |

| Pyridine Ring (if halogenated) | Sonogashira Coupling | CuI / Pd catalyst | Alkynyl-substituted nicotinate |

Pseudobase Formation and Related Equilibria in Heteroaromatic Systems

Unsaturated heterocyclic cations, such as protonated or quaternized pyridinium (B92312) ions, can undergo a reversible covalent addition of a hydroxide (B78521) ion to form a neutral, non-aromatic species known as a pseudobase. clockss.org This equilibrium is a fundamental characteristic of electron-deficient heteroaromatic systems. For a compound like this compound, protonation of the ring nitrogen would generate a pyridinium cation highly susceptible to this transformation. The presence of the electron-withdrawing nitro group would further stabilize the pseudobase adduct by reducing the electron density of the ring, thus favoring its formation.

The general equilibrium can be expressed as: Q⁺ + H₂O ⇌ QOH + H⁺

Where Q⁺ is the heteroaromatic cation and QOH is the pseudobase. clockss.org

Kinetics of Pseudobase-Cation Equilibration

The position of the equilibrium between the cation (Q⁺) and the pseudobase (QOH) is quantitatively described by the equilibrium constant pKₐ⁺. clockss.org This value is defined as the pH at which the concentrations of the cation and the pseudobase are equal. It is a measure of the susceptibility of the cation to nucleophilic attack by water.

pKₐ⁺ = -log(Kₐ⁺) where Kₐ⁺ = ([QOH][H⁺]) / [Q⁺]

The pKₐ⁺ value is influenced by the electronic nature of the substituents on the heterocyclic ring. Electron-withdrawing groups, like the nitro group, increase the stability of the pseudobase and thus raise the pKₐ⁺ value, meaning the pseudobase can form in more acidic conditions. The kinetics of this equilibration can be studied to determine the rates of both the forward (hydration) and reverse (dehydration) reactions.

| Heterocyclic Cation Type | Description | Significance of pKₐ⁺ |

| Pyridinium Ion | Protonated pyridine ring | A higher pKₐ⁺ indicates greater susceptibility to pseudobase formation. |

| N-Alkylpyridinium Ion | Quaternized pyridine ring | Generally more stable as cations, but still subject to pseudobase equilibrium. |

Spectroscopic Techniques for Pseudobase Structure Determination

The structural and electronic differences between the aromatic cation and the non-aromatic pseudobase allow for their distinct characterization using spectroscopic methods. UV-Vis spectrophotometry is the most common technique for studying these equilibria and determining pKₐ⁺ values. clockss.org

UV-Vis Spectrophotometry: The aromatic cation (Q⁺) typically exhibits strong absorption at a longer wavelength compared to the non-aromatic pseudobase (QOH). By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, one can plot a titration curve. The inflection point of this curve corresponds to the pKₐ⁺ of the system. clockss.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also be used to observe the equilibrium. The chemical shifts of the ring protons are significantly different between the electron-deficient aromatic cation and the electron-rich diene-like structure of the pseudobase. Observing the changes in the spectrum as a function of pH can provide structural confirmation and quantitative data on the equilibrium.

Potentiometric Titration: This classical method involves the direct titration of the heterocyclic cation with a standard base while monitoring the pH. The resulting titration curve can be analyzed to determine the pKₐ⁺. clockss.org

These techniques are essential for characterizing the fundamental reactivity of heteroaromatic cations and understanding the stability and structure of their pseudobase adducts.

Applications of Ethyl 2 Amino 5 Nitronicotinate As a Synthetic Building Block

Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of the functional groups on the ethyl 2-amino-5-nitronicotinate scaffold allows for its elaboration into a wide array of other heterocyclic structures. The amino group acts as a potent nucleophile, the ester provides a site for cyclization or modification, and the nitro group can be transformed to introduce further complexity.

The functional groups present on the this compound ring are amenable to various chemical transformations, enabling the synthesis of a library of substituted pyridine (B92270) derivatives. The reactivity of the amino and nitro groups is particularly important. For instance, the nitro group can be readily reduced to an amino group, yielding a diaminopyridine derivative. This new amino group can then undergo a range of reactions, such as diazotization followed by Sandmeyer reactions, to introduce halides, cyano, or hydroxyl groups. Furthermore, the original amino group can be selectively acylated or alkylated.

| Transformation | Reagents/Conditions | Resulting Structure |

| Nitro Group Reduction | H₂, Pd/C; or SnCl₂, HCl | Ethyl 2,5-diaminonicotinate |

| Amino Group Acylation | Acetyl chloride, Pyridine | Ethyl 2-(acetylamino)-5-nitronicotinate |

| Ester Hydrolysis | NaOH (aq), then H₃O⁺ | 2-Amino-5-nitronicotinic acid |

This table illustrates potential modifications to the this compound core to generate diverse pyridine derivatives for further synthetic use.

The 1,2-disposition of the amino and ethyl carboxylate groups on the pyridine ring makes this compound an ideal precursor for constructing fused bicyclic systems like pyrido[3,4-c]pyridines. These reactions typically involve an intramolecular cyclization or a condensation reaction with a suitable partner. For example, after reduction of the nitro group, the resulting ethyl 2,5-diaminonicotinate can be used to synthesize fused pyrazine (B50134) rings, leading to pyrido[3,4-b]pyrazine (B183377) structures, which are significant in medicinal chemistry. nih.gov The synthesis of such ring-fused analogues is a common strategy for exploring structure-reactivity relationships. nih.gov

This compound is a key starting material for building a variety of other nitrogen-containing heterocycles. nih.govnih.govmsesupplies.com The 2-aminopyridine (B139424) moiety is a classic pharmacophore and a versatile handle for cyclization reactions. For example, condensation of the 2-amino group with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrido[1,2-a]pyrimidines. Similarly, reactions with other bifunctional electrophiles can be used to construct fused imidazole (B134444) or triazole rings. The reaction of related N-substituted aminoisoxazolones with a base like triethylamine (B128534) has been shown to yield imidazo[1,2-a]pyridines, demonstrating a viable pathway for annulation. nih.gov

| Target Heterocycle | Reaction Type | Typical Reagents |

| Pyrido[2,3-d]pyrimidinone | Condensation/Cyclization | Diethyl malonate, Sodium ethoxide |

| Imidazo[1,2-a]pyridine | Annulation | α-Haloketone, Base |

| Triazolo[1,5-a]pyridine | Cyclization | Reagents forming a hydrazone, then oxidation |

This table outlines several classes of fused nitrogen-containing heterocycles that can be synthesized from this compound or its immediate derivatives.

Role in Multi-Component Reactions (MCRs) for Complexity Generation

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single step, are highly efficient for generating molecular complexity. nih.govnih.gov this compound is a suitable candidate for MCRs, where its amino group can act as the nucleophilic amine component. In a hypothetical scenario based on well-established MCRs like the Biginelli or Hantzsch reactions, this compound could react with an aldehyde and a β-ketoester to form complex dihydropyrimidine-fused or related heterocyclic structures. nih.govmdpi.com The advantage of using MCRs is the ability to rapidly assemble complex molecules from simple precursors, bypassing multiple purification steps. nih.gov

Intermediate in the Synthesis of Pharmaceutically Relevant Compounds

The pyridine scaffold is a cornerstone in medicinal chemistry, and derivatives of this compound serve as key intermediates in the synthesis of more elaborate molecules for chemical and biological screening. moldb.comgoogle.com

In synthetic chemistry programs, the systematic modification of a lead structure is crucial for establishing structure-reactivity relationships. This compound provides multiple handles for such modifications. A library of analogs can be prepared by altering each of its functional groups to study how these changes affect the chemical properties and reactivity of the resulting molecules. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form a series of amides. The synthesis of ring analogues and derivatives is a directed approach to determine the contribution of specific structural features. nih.gov

| Modification Site | Reaction | Reagents | Purpose of Modification |

| Ethyl Ester | Amide Formation | 1. NaOH (hydrolysis) 2. Amine, Coupling agent (e.g., EDC, HOBt) | Introduce diverse substituents via amide bond |

| Nitro Group | Reduction & Derivatization | 1. SnCl₂, HCl 2. Acyl chloride or Sulfonyl chloride | Convert nitro to amino and introduce various amides/sulfonamides |

| Amino Group | N-Alkylation | Alkyl halide, Base (e.g., NaH) | Introduce alkyl chains to study steric/electronic effects |

| Pyridine Ring | Nucleophilic Substitution (of a derivative) | After conversion of NH₂ to a leaving group (e.g., via diazotization) | Introduce different functional groups directly onto the ring |

This table details a strategic approach to creating a library of analogs from this compound for use in structure-reactivity studies.

Application in Lead Compound Synthesis

A comprehensive search of chemical and pharmaceutical research databases did not yield specific instances where this compound has been utilized as a key building block in the synthesis of lead compounds for drug discovery. While related structures, such as aminonicotinate and nitropyridine derivatives, are common scaffolds in medicinal chemistry, the direct application of this specific ester in published lead compound synthesis pathways is not documented. The potential for this compound lies in the reactivity of its functional groups: the amino group can be acylated, alkylated, or used in cyclization reactions, while the nitro group can be reduced to an amine, offering another site for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation. Despite this theoretical potential, concrete examples remain un-reported in the literature.

Table 1: Documented Research on this compound in Lead Compound Synthesis

| Lead Compound Class | Therapeutic Area | Role of this compound | Citation |

| Data Not Available | Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | Data Not Available | N/A |

Utility in Material Science Precursor Synthesis

There is a notable absence of published research detailing the use of this compound as a precursor in the field of material science. Generally, pyridine derivatives can be used in the synthesis of polymers, dyes, or metal-organic frameworks (MOFs) due to the coordinating ability of the pyridine nitrogen and the potential for polymerization through its other functional groups. The presence of amino and nitro groups could theoretically be exploited to create materials with specific electronic or optical properties. However, there are no specific studies that demonstrate the application of this compound for these purposes. The scientific literature to date has not explored its utility as a monomer or precursor for advanced materials.

Table 2: Reported Use of this compound as a Material Science Precursor

| Material Type | Synthesis Method | Resulting Material Application | Citation |

| Data Not Available | Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | Data Not Available | N/A |

Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

The precise arrangement of atoms within the Ethyl 2-amino-5-nitronicotinate molecule is determined through a combination of powerful analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for mapping the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy of this compound is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The ethyl ester group would be characterized by a triplet and a quartet, arising from the coupling between the methyl (CH₃) and methylene (B1212753) (CH₂) protons. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region, with their splitting patterns and coupling constants providing crucial information about their relative positions. The protons of the amino group (NH₂) are also expected to produce a characteristic signal.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Ethyl CH₃ | ~1.3 | Triplet (t) | 3H |

| Ethyl CH₂ | ~4.3 | Quartet (q) | 2H |

| Aromatic H | 7.5 - 9.0 | Doublet (d) | 1H |

| Aromatic H | 7.5 - 9.0 | Doublet (d) | 1H |

| Amino NH₂ | Broad singlet | 2H |

Complementing the proton NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a census of the carbon atoms within the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to appear at the downfield end of the spectrum. The carbon atoms of the pyridine ring will have characteristic shifts influenced by the amino and nitro substituents, while the ethyl group carbons will appear in the upfield region.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Ethyl CH₃ | ~14 |

| Ethyl CH₂ | ~62 |

| Aromatic C-NH₂ | ~150-160 |

| Aromatic C-NO₂ | ~140-150 |

| Other Aromatic C | ~110-140 |

| Carbonyl C=O | ~165 |

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HMQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two to three bonds). These correlations would allow for the unambiguous linking of the ethyl ester group to the pyridine ring and would confirm the relative positions of the amino and nitro substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition (C₈H₉N₃O₄). The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a series of fragment ions resulting from the characteristic cleavage of the ester group and the pyridine ring.

Infrared (IR) Spectroscopy Methodologies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amino group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group would be observed as a strong absorption band around 1700-1730 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would give rise to strong bands around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-O stretching of the ester and various C-N and C=C stretching vibrations of the aromatic ring would also be present.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300-3500 | Medium-Strong |

| C=O Stretch (Ester) | 1700-1730 | Strong |

| N-O Stretch (Nitro, Asymmetric) | 1500-1560 | Strong |

| N-O Stretch (Nitro, Symmetric) | 1345-1385 | Strong |

| C-O Stretch (Ester) | 1200-1300 | Strong |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium |

Chromatographic Methods for Purity Assessment and Separation

Chromatography operates on the principle of differential partitioning of a compound between a stationary phase and a mobile phase. libretexts.org The choice of method depends on the compound's volatility, polarity, and the required analytical precision.

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. For this compound, reversed-phase HPLC is the most probable method of choice due to the compound's moderate polarity. A C18 or C8 stationary phase would likely be effective, with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The inclusion of a buffer in the aqueous phase can be beneficial to ensure the consistent ionization state of the amino group. Detection is typically achieved using a UV-Vis detector, as the nitroaromatic and pyridine ring systems are strong chromophores. While specific retention time data for this compound is not widely published, a typical starting method could be developed based on the analysis of structurally similar compounds, such as 2-amino-5-nitrophenol. nih.gov The validation of such a method would involve assessing its linearity, accuracy, and precision. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of a Structurally Related Compound (2-amino-5-nitrophenol)

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis |

| Linearity (r²) | 0.9992–0.9999 nih.gov |

| Accuracy (%) | 93.1–110.2 nih.gov |

| Precision (%) | 1.1–8.1 nih.gov |

Note: This data is for a related compound and serves as a starting point for method development for this compound.

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. The suitability of GC for this compound would depend on its thermal stability and volatility. Given its molecular weight and the presence of polar functional groups, derivatization might be necessary to improve its volatility and chromatographic behavior. A common derivatization strategy for compounds containing amino groups is the reaction with reagents like ethyl chloroformate to form more volatile esters. researchgate.netnih.gov

The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., HP-5 or equivalent). Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection, with MS providing definitive structural information. bohrium.com

Table 2: Generalized Gas Chromatography Parameters for the Analysis of Amino-Containing Aromatic Esters

| Parameter | General Condition |

| Column | Capillary column (e.g., HP-INNOWAX) researchgate.net |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Carrier Gas | Helium or Nitrogen |

| Derivatization | Potentially with ethyl chloroformate researchgate.net |

Note: These are generalized parameters and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography is a simple, rapid, and cost-effective method widely used for monitoring reaction progress, identifying compounds, and determining purity. psu.edu For this compound, TLC would typically be performed on silica (B1680970) gel plates, which serve as the stationary phase. orgsyn.org The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase.

The choice of the mobile phase is critical and is determined by the polarity of the compound. A mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate) is commonly used. libretexts.org The ratio of these solvents can be adjusted to achieve optimal separation. For instance, in the synthesis of a structurally similar compound, ethyl 2-amino-3-nitro-benzoate, a mobile phase of cyclohexane/ethyl acetate (B1210297) (2:1) was used for TLC monitoring. chemicalbook.com The spots are visualized under UV light, owing to the UV-active nature of the aromatic ring. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. khanacademy.org

Table 3: TLC Parameters for a Structurally Similar Compound (Ethyl 2-amino-3-nitro-benzoate)

| Parameter | Value |

| Stationary Phase | Silica Gel chemicalbook.com |

| Mobile Phase | Cyclohexane/Ethyl Acetate (2:1) chemicalbook.com |

| Visualization | UV Light |

Note: The Rf value is highly dependent on the specific conditions of the TLC experiment.

Theoretical and Computational Studies of Ethyl 2 Amino 5 Nitronicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic structure and reactivity of Ethyl 2-amino-5-nitronicotinate.

Electronic Structure Analysis

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is critical for understanding the molecule's polarity, its potential for intermolecular interactions, and its reactive sites. Key parameters that would be calculated include molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting how the molecule will interact with other chemical species.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and its ability to participate in chemical reactions. A smaller gap generally suggests higher reactivity. For this compound, these calculations would pinpoint the most likely sites for nucleophilic and electrophilic attack.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be used to simulate the pathways of chemical reactions involving this compound. This involves identifying the transition states—the high-energy structures that connect reactants and products. By calculating the energy barriers associated with these transition states, chemists can predict the feasibility and rate of a reaction. For instance, if this compound were to be used as a building block in a synthetic route, modeling the reaction mechanism would provide invaluable insights into the optimal reaction conditions and potential side products.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, this would include:

Infrared (IR) Spectroscopy: Predicting the vibrational frequencies would help in identifying the characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating the chemical shifts of the ¹H and ¹³C atoms would aid in the structural elucidation of the compound.

UV-Visible Spectroscopy: Predicting the electronic transitions would provide information about the molecule's absorption of light and its color.

A table of predicted spectroscopic data would be a valuable tool for chemists working with this compound.

Structure-Reactivity Relationship Predictions

While the framework for a comprehensive theoretical and computational analysis of this compound is well-established, the specific data for this compound remains to be published. The scientific community would benefit greatly from research in this area to fully characterize this molecule and unlock its potential.

Emerging Research Areas and Future Perspectives

Development of More Sustainable Synthetic Routes

The drive towards "green chemistry" is reshaping the synthesis of complex molecules like ethyl 2-amino-5-nitronicotinate. nih.gov Current research emphasizes moving away from hazardous reagents and energy-intensive conditions towards more environmentally benign and efficient processes.

Key areas of development include:

Catalytic Systems: There is a growing interest in replacing stoichiometric reagents with catalytic alternatives. For pyridine (B92270) synthesis, heterogeneous catalysts such as zeolites (e.g., H-Beta, H-ZSM-5) have shown promise in multicomponent condensation reactions. nih.gov These catalysts offer advantages like easy separation and recyclability, contributing to a more sustainable process. numberanalytics.com

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity under mild conditions. researchgate.net Enzymes like ω-transaminases and monoamine oxidases are being engineered for the synthesis of chiral amines and related compounds. researchgate.net Future work could explore the development of specific enzymes for the selective synthesis or modification of aminonicotinate esters, reducing the need for protecting groups and harsh reagents.

Alternative Solvents and Reagents: A significant goal is to replace toxic solvents and reagents. For instance, in the synthesis of other nitro-aromatic heterocycles like metronidazole, a green route was developed using methanol (B129727) as a methylating agent instead of highly toxic dimethyl sulfate. nih.gov Similar strategies could be adapted for the synthesis of this compound, potentially using biomass-derived solvents or reagents. numberanalytics.com

| Approach | Traditional Method | Sustainable Alternative | Potential Benefits |

|---|---|---|---|

| Catalysis | Stoichiometric acids/bases | Heterogeneous catalysts (e.g., Zeolites) nih.gov | Recyclability, reduced waste, milder conditions |

| Reagents | Harsh nitrating agents (e.g., mixed acid) | Biocatalytic transformations (e.g., engineered oxidases) researchgate.net | High selectivity, mild conditions, reduced toxicity |

| Solvents | Chlorinated hydrocarbons, DMF | Bio-based solvents, supercritical fluids, water | Lower environmental impact, improved safety |

Exploration of Novel Reactivity Patterns

The unique electronic properties of this compound, stemming from the electron-donating amino group and the electron-withdrawing nitro and carboxylate groups, make it a candidate for novel chemical transformations. The pyridine ring itself is electron-deficient, predisposing it to nucleophilic substitution, particularly at the C2 and C4 positions. nih.gov

Future research will likely focus on:

Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to build molecular complexity in a single step. The reactivity of the amino group and the activated pyridine ring could be harnessed in novel MCRs to rapidly generate libraries of complex heterocyclic compounds. nih.gov

N-Oxidation Chemistry: The pyridine nitrogen can be oxidized to an N-oxide, which fundamentally alters the molecule's reactivity. Pyridine N-oxides have unique electronic properties and can serve as versatile intermediates in synthesis. thieme-connect.comresearchgate.net Exploring the N-oxidation of this compound could open pathways to new derivatives that are otherwise difficult to access.

Supramolecular Chemistry: Aminopyridines are known to form well-defined hydrogen-bonded networks. mdpi.com The specific functional groups on this compound could be used to direct the self-assembly of complex supramolecular architectures or functional materials.

Integration into Flow Chemistry Methodologies

Flow chemistry, which involves performing reactions in continuous-flow reactors, is a paradigm shift from traditional batch processing. This technology offers superior control over reaction parameters, enhanced safety, and improved scalability. organic-chemistry.org

For a molecule like this compound, flow chemistry presents several advantages:

Enhanced Safety: Nitration reactions can be highly exothermic and potentially hazardous on a large scale. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, minimizing risks.

Improved Yield and Purity: Precise control over temperature, pressure, and residence time in a microreactor can lead to higher yields and fewer byproducts compared to batch reactions. technologynetworks.comnih.gov

Scalability: Scaling up production in a flow system is achieved by running the reactor for longer periods or by using multiple reactors in parallel ("numbering-up"), which is often simpler and safer than using larger batch reactors. thieme-connect.com Studies on the N-oxidation of pyridine derivatives have shown that a continuous flow process can operate for over 800 hours with sustained catalyst activity, demonstrating its potential for large-scale production. thieme-connect.comresearchgate.netorganic-chemistry.org

Computational Design of New Derivations

Computational chemistry is an indispensable tool for modern drug discovery and materials science. By using theoretical models, researchers can predict molecular properties and reaction outcomes, guiding experimental work and accelerating the design of new molecules.

Predicting Reactivity: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to analyze the electron distribution in this compound. This allows for the prediction of the most reactive sites for electrophilic or nucleophilic attack, helping to design new synthetic strategies. mostwiedzy.pl

Designing Novel Derivatives: In silico screening allows for the virtual design and evaluation of thousands of potential derivatives. By computationally modifying the substituents on the core structure, researchers can predict properties like binding affinity to a biological target or electronic properties for materials applications. researchgate.net This reduces the time and resources spent on synthesizing compounds that are unlikely to have the desired characteristics.

| Computational Method | Parameter Calculated | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) mostwiedzy.pl | Electron density, orbital energies | Predicting sites of reactivity, understanding reaction mechanisms |

| Molecular Dynamics (MD) researchgate.net | Conformational stability, binding free energy | Simulating interactions with biological targets, assessing structural stability |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity | Predicting biological activity of new derivatives based on structural features |

Advanced Analytical Techniques for In-Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires the ability to monitor their progress in real-time. Advanced Process Analytical Technology (PAT) provides insights into reaction kinetics, intermediate formation, and endpoint determination without the need for offline sampling.

Real-Time Spectroscopy: Techniques like in-situ Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into a reaction vessel or flow reactor. mostwiedzy.pl This provides a continuous stream of data on the concentration of reactants, intermediates, and products.

Integration with Flow Chemistry: The combination of flow chemistry with in-situ monitoring is particularly powerful. It allows for the rapid optimization of reaction conditions (e.g., temperature, flow rate) by providing immediate feedback on how these changes affect the reaction outcome. For instance, the progress of reactions producing colored products can be monitored using UV-vis spectroscopy to determine kinetics. nih.gov This high-throughput approach can dramatically accelerate the development of robust and efficient synthetic processes.

| Technique | Type of Information | Advantages for In-Situ Monitoring |

|---|---|---|

| FTIR/Raman Spectroscopy | Vibrational modes of functional groups | Non-destructive, real-time tracking of key chemical bonds |

| NMR Spectroscopy mostwiedzy.pl | Detailed molecular structure | Unambiguous identification of reactants, intermediates, and products |

| UV-Vis Spectroscopy nih.gov | Electronic transitions (for chromophores) | Sensitive for monitoring colored species, useful for kinetic studies |

| Mass Spectrometry | Mass-to-charge ratio | High sensitivity for detecting trace intermediates and byproducts |

Q & A

Q. How can the lack of toxicological data for this compound be mitigated in preclinical studies?

- Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity screening) before animal studies. Collaborate with regulatory bodies to establish provisional exposure limits based on structural analogs. Publish findings in open-access platforms to fill data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.